Ethoxy Group Confers +0.4 XLogP3-AA Advantage Over the Unsubstituted Benzamide Congener
The 2-ethoxy substituent elevates the computed partition coefficient (XLogP3-AA) to 2.3, compared with 1.9 for the unsubstituted analog N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105240-46-7), representing a +0.4 log unit increase [1][2]. This difference is expected to enhance membrane permeability while retaining aqueous solubility within an acceptable range for cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105240-46-7): XLogP3-AA = 1.9 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (21% increase relative to comparator) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and non-specific binding; a 0.4 log unit difference can translate to meaningful changes in cellular uptake and assay performance.
- [1] PubChem. (2025). Compound Summary for CID 30607975, 2-ethoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide. View Source
- [2] PubChem. (2025). Compound Summary for CID 30607968, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide. View Source
